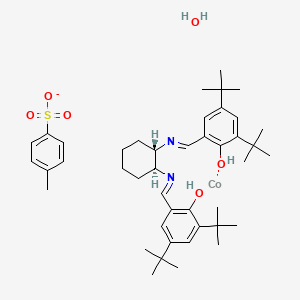
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is a complex organometallic compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound features a cobalt(III) center coordinated with a chiral diamine and salicylidene ligands, along with a p-toluenesulfonate counterion and a water molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate typically involves the following steps:
Formation of the Schiff Base Ligand: The reaction between 3,5-di-tert-butylsalicylaldehyde and (1S,2S)-(+)-1,2-cyclohexanediamine forms the Schiff base ligand.
Complexation with Cobalt(III): The Schiff base ligand is then reacted with a cobalt(III) salt, such as cobalt(III) acetate, in the presence of a suitable solvent like ethanol or methanol.
Addition of p-Toluenesulfonate: The p-toluenesulfonate counterion is introduced by adding p-toluenesulfonic acid to the reaction mixture.
Crystallization: The final product is obtained by crystallization, often from a mixture of solvents like ethanol and water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require solvents like acetonitrile or dichloromethane and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cobalt(III) center may yield cobalt(II) complexes, while substitution reactions can produce a variety of cobalt complexes with different ligands.
Scientific Research Applications
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including asymmetric synthesis and oxidation reactions.
Material Science: The compound is employed in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: The compound is used in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates. The chiral ligands provide stereochemical control, making the compound effective in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-(-)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate: The enantiomer of the compound with similar properties but opposite chirality.
N,N’-Bis(salicylidene)ethylenediaminocobalt(III) chloride: A similar cobalt(III) complex with different ligands.
N,N’-Bis(3,5-di-t-butylsalicylidene)ethylenediaminocobalt(III) acetate: Another cobalt(III) complex with similar ligands but different counterions.
Uniqueness
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is unique due to its chiral ligands, which provide stereochemical control in catalytic reactions. Its ability to undergo various chemical reactions and form stable complexes makes it versatile in different applications.
Properties
Molecular Formula |
C43H63CoN2O6S- |
|---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1/t29-,30-;;;/m0.../s1 |
InChI Key |
CPNNWGKBDLPWBH-BPTUYQQTSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


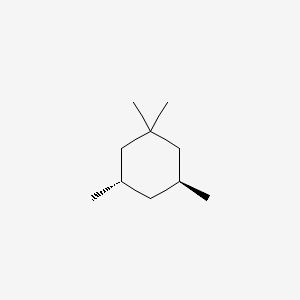
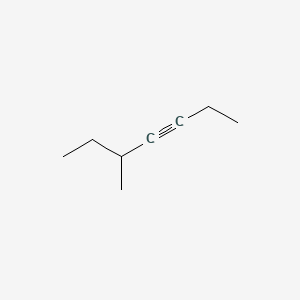
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)


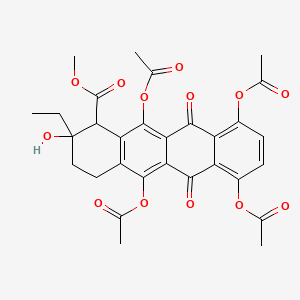
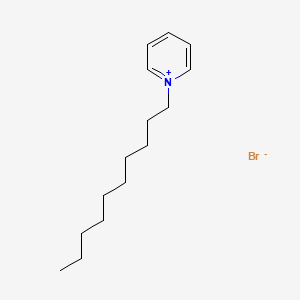

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
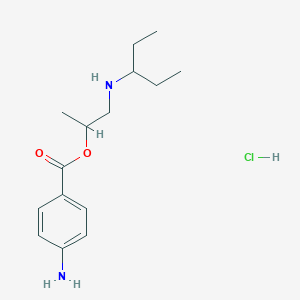

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
